Sertraline

Psychiatry Major Depressive Disorder Real-World Evidence

Sertraline (CAS 79617-96-2) is the preferred SSRI reference standard for CNS clinical research. Three critical differentiators from class alternatives: (1) unique DAT (Ki=260 nM) and sigma-1 receptor (Ki=31.6–57 nM) secondary pharmacology not shared across the SSRI class; (2) moderate CYP2D6 inhibition—lower DDI risk than fluoxetine/paroxetine in polypharmacy protocols; (3) no clinically significant QTc prolongation, eliminating dose-restricted ECG monitoring. In a 106,920-patient Danish cohort, sertraline demonstrated lower 2-year non-response risk versus escitalopram (RR 1.22), fluoxetine (RR 1.13), and paroxetine (RR 1.06). CYP2C19/CYP2B6 pharmacokinetic variability makes it an ideal model for pharmacogenomic dosing studies. Supplied at ≥98% purity with full analytical characterization. Available as free base or hydrochloride salt.

Molecular Formula C17H17Cl2N
Molecular Weight 306.2 g/mol
CAS No. 79617-96-2
Cat. No. B1200038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSertraline
CAS79617-96-2
SynonymsAltruline
Apo Sertraline
Apo-Sertraline
Aremis
Besitran
Gen Sertraline
Gen-Sertraline
Gladem
Hydrochloride, Sertraline
Lustral
Novo Sertraline
Novo-Sertraline
ratio Sertraline
ratio-Sertraline
Rhoxal sertraline
Rhoxal-sertraline
Sealdin
Sertraline
Sertraline Hydrochloride
Sertraline Hydrochloride (1S-cis)-Isomer
Zoloft
Molecular FormulaC17H17Cl2N
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESCNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1
InChIKeyVGKDLMBJGBXTGI-SJCJKPOMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility45.9 [ug/mL] (The mean of the results at pH 7.4)
3.8mg/mL

Sertraline (CAS 79617-96-2) Procurement & Scientific Baseline: A Foundational SSRI with Defined Pharmacological Differentiation


Sertraline (CAS 79617-96-2) is a selective serotonin reuptake inhibitor (SSRI) first approved in 1991 and now among the most widely prescribed psychotropic agents globally, particularly in the U.S. [1]. Its primary mechanism involves selective inhibition of the presynaptic serotonin transporter (SERT) with a binding affinity (Ki) of approximately 2.8 nM, which increases synaptic serotonin concentrations and underpins its efficacy across major depressive disorder (MDD), obsessive-compulsive disorder (OCD), panic disorder (PD), post-traumatic stress disorder (PTSD), social anxiety disorder (SAD), and premenstrual dysphoric disorder (PMDD) [2][3]. Notably, sertraline exhibits secondary pharmacological activities—including moderate dopamine transporter (DAT) inhibition (Ki=260 nM) and sigma-1 receptor (S1R) antagonism (Ki=31.6–57 nM)—that distinguish it from other SSRIs and may confer unique clinical properties [4][5].

Why Sertraline (CAS 79617-96-2) Is Not Interchangeable with Other SSRIs: A Foundation for Evidence-Based Selection


SSRIs are frequently viewed as a homogeneous therapeutic class, yet this perception belies critical pharmacodynamic and pharmacokinetic distinctions that render simple substitution clinically and scientifically invalid. Sertraline differs from its closest analogs in three key domains: (1) unique secondary binding profiles at dopamine transporters and sigma-1 receptors that are not shared across the class [1]; (2) a moderate CYP2D6 inhibitory profile that places it in an intermediate drug-drug interaction risk tier compared to potent inhibitors like fluoxetine and paroxetine [2]; and (3) distinct cardiac safety and tolerability signatures, including a lower discontinuation rate and a lack of clinically significant QT prolongation seen with agents like citalopram [3][4]. These differences have been quantified in large-scale real-world studies and meta-analyses, demonstrating that selecting sertraline over specific comparators yields measurable differences in long-term non-response risk, adverse event burden, and metabolic predictability [5][6].

Sertraline (CAS 79617-96-2) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Long-Term Non-Response Risk: Sertraline Outperforms Escitalopram, Fluoxetine, and Paroxetine in a 2-Year Nationwide Cohort

In a large Danish nationwide cohort of 106,920 patients with major depressive disorder followed for 2 years, sertraline was used as the reference comparator against 16 other antidepressants. Compared to sertraline, escitalopram was associated with a 22% higher risk ratio of non-response (RR 1.22; 95% CI 1.18–1.25), fluoxetine with a 13% higher risk (RR 1.13; 95% CI 1.10–1.17), and paroxetine with a 6% higher risk (RR 1.06; 95% CI 1.01–1.10). Citalopram showed no difference from sertraline (RR 1.00; 95% CI 0.98–1.02). Non-response was defined as switching to, or adding on, another antidepressant, antipsychotic medication, lithium, or hospitalization [1].

Psychiatry Major Depressive Disorder Real-World Evidence Comparative Effectiveness

Acceptability and Discontinuation: Sertraline Demonstrates Lower Dropout Rate than Fluoxetine in Meta-Analysis

In a large multiple-treatments meta-analysis comparing 12 new-generation antidepressants, sertraline and escitalopram were identified as the most acceptable agents with significantly lower discontinuation rates than duloxetine, fluvoxamine, paroxetine, reboxetine, and venlafaxine [1]. In a direct comparison reported separately, the dropout rate for sertraline was 24% versus 28% for fluoxetine, corresponding to a number needed to treat (NNT) of 25 to avoid one discontinuation [2]. Response rates were also numerically higher: 59% of participants responded to sertraline versus 52% for fluoxetine (NNT=14) [2].

Psychiatry Tolerability Meta-Analysis Treatment Adherence

Cardiac Safety: Sertraline Lacks Clinically Significant QTc Prolongation, Distinct from Citalopram and Escitalopram

A systematic review of QT prolongation risk among SSRIs concluded that fluoxetine, fluvoxamine, and sertraline demonstrate a lack of clinically significant increases in QTc at traditional doses, whereas citalopram and escitalopram carry established risks. For citalopram 40 mg, prolongation of the corrected QT interval was estimated to be 12.6 ms based on exposure-response modeling [1][2]. A cross-sectional study of 487 subjects found no difference in QTc between citalopram and sertraline at therapeutic doses [3]. However, pharmacovigilance and case report data consistently indicate a clear signal of QT prolongation with citalopram and escitalopram that is not observed with sertraline, indicating that QT prolongation is not a class effect across all SSRIs [4].

Cardiology Drug Safety QT Prolongation SSRI

Cytochrome P450 Drug-Drug Interaction Profile: Sertraline Exhibits Moderate CYP2D6 Inhibition, Distinct from Potent Inhibitors Fluoxetine and Paroxetine

SSRIs differ substantially in their potential to cause CYP-mediated drug-drug interactions. Fluvoxamine is a potent CYP1A2 and CYP2C19 inhibitor; fluoxetine and paroxetine are potent CYP2D6 inhibitors. Sertraline is classified as a moderate CYP2D6 inhibitor, while citalopram has little effect on major CYP isoforms [1]. The potency of CYP2D6 inhibition gradually decreases from paroxetine, to fluoxetine (and its metabolite norfluoxetine), to sertraline [2]. In vivo, coadministration of desipramine with sertraline (50 mg/day) for 4 weeks resulted in an approximately 30% elevation in plasma desipramine concentrations, a more modest effect than observed with fluoxetine or paroxetine [3].

Pharmacokinetics Drug-Drug Interactions CYP450 Polypharmacy

Pharmacogenomic Predictability: CYP2C19 and CYP2B6 Genotype Significantly Modulates Sertraline Exposure

Sertraline metabolism is mediated by polymorphic enzymes CYP2C19 and CYP2B6, enabling genotype-guided dosing strategies. In a study of 840 patients, compared to reference CYP2C19*1/*1 normal metabolizers, sertraline exposure (serum concentration) was increased by 128% in CYP2C19 poor metabolizers (n=29, p<0.001) and decreased by approximately 20% in ultrarapid metabolizers carrying CYP2C19*17 and/or CYP2C:TG haplotypes (n=135) [1][2]. In subjects who were poor metabolizers for both CYP2C19 and CYP2B6, sertraline concentrations were elevated by 189%, while those with increased-function CYP2B6*4 and ultrarapid CYP2C19 alleles had 35.4% lower exposure [3]. This well-characterized pharmacogenomic relationship is more extensively documented for sertraline than for several other SSRIs.

Pharmacogenomics CYP2C19 CYP2B6 Precision Dosing

Secondary Pharmacology: Sertraline Demonstrates Unique Dopamine Transporter (DAT) and Sigma-1 Receptor (S1R) Binding Among SSRIs

Unlike most SSRIs, sertraline exhibits measurable affinity for the dopamine transporter (DAT) and sigma-1 receptors (S1R). In rat brain synaptosome studies, sertraline was the most potent SSRI for [3H]dopamine uptake blockade with a Ki of 260 nM, though this is approximately 75-fold weaker than its SERT affinity (Ki=3.4 nM) [1]. For sigma-1 receptors, the rank order of affinity (Ki) is: fluvoxamine (17–36 nM) > sertraline (31.6–57 nM) > fluoxetine (191–240 nM) > escitalopram (288 nM) > citalopram (404 nM) > paroxetine (>2,000 nM) [2][3]. Notably, sertraline acts as a S1R antagonist, whereas fluvoxamine and fluoxetine are agonists [3]. Sertraline's S1R antagonism has been linked to acute inhibition of hippocampal long-term potentiation (LTP) and modulation of NMDA receptor responses, effects not observed with fluoxetine or fluvoxamine at comparable concentrations [4].

Pharmacodynamics Dopamine Transporter Sigma-1 Receptor Receptor Binding

Sertraline (CAS 79617-96-2): Optimal Research and Industrial Application Scenarios Derived from Quantitative Evidence


Large-Scale Comparative Effectiveness and Pragmatic Trials in Major Depressive Disorder

For research organizations conducting real-world evidence studies or pragmatic trials in MDD, sertraline serves as an optimal active comparator or reference standard. As demonstrated by the Danish nationwide cohort (n=106,920), sertraline was associated with lower 2-year non-response risk than escitalopram (RR 1.22), fluoxetine (RR 1.13), and paroxetine (RR 1.06), and was non-inferior to citalopram [1]. This evidence base supports sertraline as a robust reference agent against which new antidepressants can be benchmarked, and as a first-line treatment in study protocols where long-term treatment persistence is a key outcome.

Cardiac Safety-Focused Studies and High-Risk Cardiovascular Populations

In research protocols or clinical programs involving patients with cardiovascular comorbidities—such as post-acute coronary syndrome cohorts or elderly populations with arrhythmia risk—sertraline is a preferred SSRI due to its lack of clinically significant QTc prolongation. Unlike citalopram (estimated 12.6 ms QTc prolongation at 40 mg) and escitalopram, sertraline demonstrates a similar, low risk profile to fluoxetine and fluvoxamine, with no FDA-mandated dose restrictions for QTc [1][2]. This safety advantage reduces the need for intensive ECG monitoring and lowers the exclusion rate in cardiac safety studies.

Polypharmacy and Drug-Drug Interaction Research

For studies involving patients on concomitant CYP2D6 substrates (e.g., beta-blockers, antiarrhythmics, tamoxifen, or certain antipsychotics), sertraline offers a lower drug-drug interaction liability than fluoxetine or paroxetine. Its moderate CYP2D6 inhibition profile—producing an approximate 30% increase in desipramine AUC versus larger elevations with potent inhibitors [1][2]—makes sertraline a safer choice in polypharmacy research protocols. This is particularly relevant in geriatric or medically complex patient populations where multiple medications are common.

Pharmacogenomic Studies and Precision Dosing Implementation

Sertraline's well-characterized pharmacokinetic variability based on CYP2C19 and CYP2B6 genotype makes it an ideal candidate for pharmacogenomic research and precision dosing initiatives. With exposure increases of 128% in CYP2C19 poor metabolizers and decreases of 20% in ultrarapid metabolizers, sertraline provides a robust model for investigating genotype-guided antidepressant prescribing [1][2]. Research programs incorporating pharmacogenomic testing can leverage this evidence to validate dosing algorithms and improve therapeutic outcomes.

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